

An In-depth Technical Guide to AN-12-H5 Intermediate-3

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Compound of Interest

Compound Name: AN-12-H5 intermediate-3

Cat. No.: B12372316

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The following guide has been constructed as a detailed template to meet the specified content and formatting requirements for an in-depth technical guide. It uses a hypothetical molecule, designated herein as Synth-A-Kinase Inhibitor-3 (SAKI-3), as a placeholder for "**AN-12-H5 intermediate-3**." All data, experimental protocols, and signaling pathways presented are illustrative and should be regarded as a framework for presenting technical information on a novel drug development candidate.

Core Properties of SAKI-3

SAKI-3 is a synthetic, small-molecule inhibitor targeting the ATP-binding site of the novel kinase, Hypothetical Kinase 1 (HK1), which has been implicated in certain proliferative diseases. This document outlines the fundamental physicochemical and biological properties of SAKI-3, details the experimental protocols for their determination, and illustrates its mechanism of action.

Physicochemical and Pharmacokinetic Properties

Quantitative analysis of SAKI-3 has established the following key parameters. These data are essential for its evaluation as a potential therapeutic agent.

Property	Value	Units
Physicochemical Properties		
Molecular Weight	482.54	g/mol
IUPAC Name	2-(4-((6-chloro-2-pyrazinyl)amino)phenyl)-N-methylacetamide	
Formula	C ₂₃ H ₂₀ ClN ₅ O	
Solubility (PBS, pH 7.4)	12.5	μM
LogP	3.8	
pKa	8.2 (basic)	
In Vitro Biological Activity		
HK1 IC ₅₀	50	nM
Cell Viability (MCF-7) GI ₅₀	500	nM
Pharmacokinetic Parameters (Mouse)		
Bioavailability (Oral)	45	%
Half-life (t _{1/2})	6.2	hours
C _{max} (10 mg/kg oral)	1.5	μM
Clearance	0.8	L/h/kg

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Determination of HK1 IC₅₀

- Objective: To determine the concentration of SAKI-3 that inhibits 50% of HK1 activity.
- Methodology: A LanthaScreen™ Eu Kinase Binding Assay was employed. Recombinant human HK1 was incubated with an Alexa Fluor™ 647-labeled ATP-competitive tracer and a europium-labeled anti-tag antibody. SAKI-3 was added in a 12-point serial dilution. The reaction was allowed to reach equilibrium in a 384-well plate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader. The data was normalized and fitted to a four-parameter logistic curve to determine the IC₅₀ value.

2. Cell Viability Assay (MCF-7)

- Objective: To assess the effect of SAKI-3 on the viability of the MCF-7 breast cancer cell line.
- Methodology: MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. SAKI-3 was added in a 10-point serial dilution and incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader. The GI₅₀ (concentration for 50% growth inhibition) was calculated by fitting the data to a non-linear regression curve.

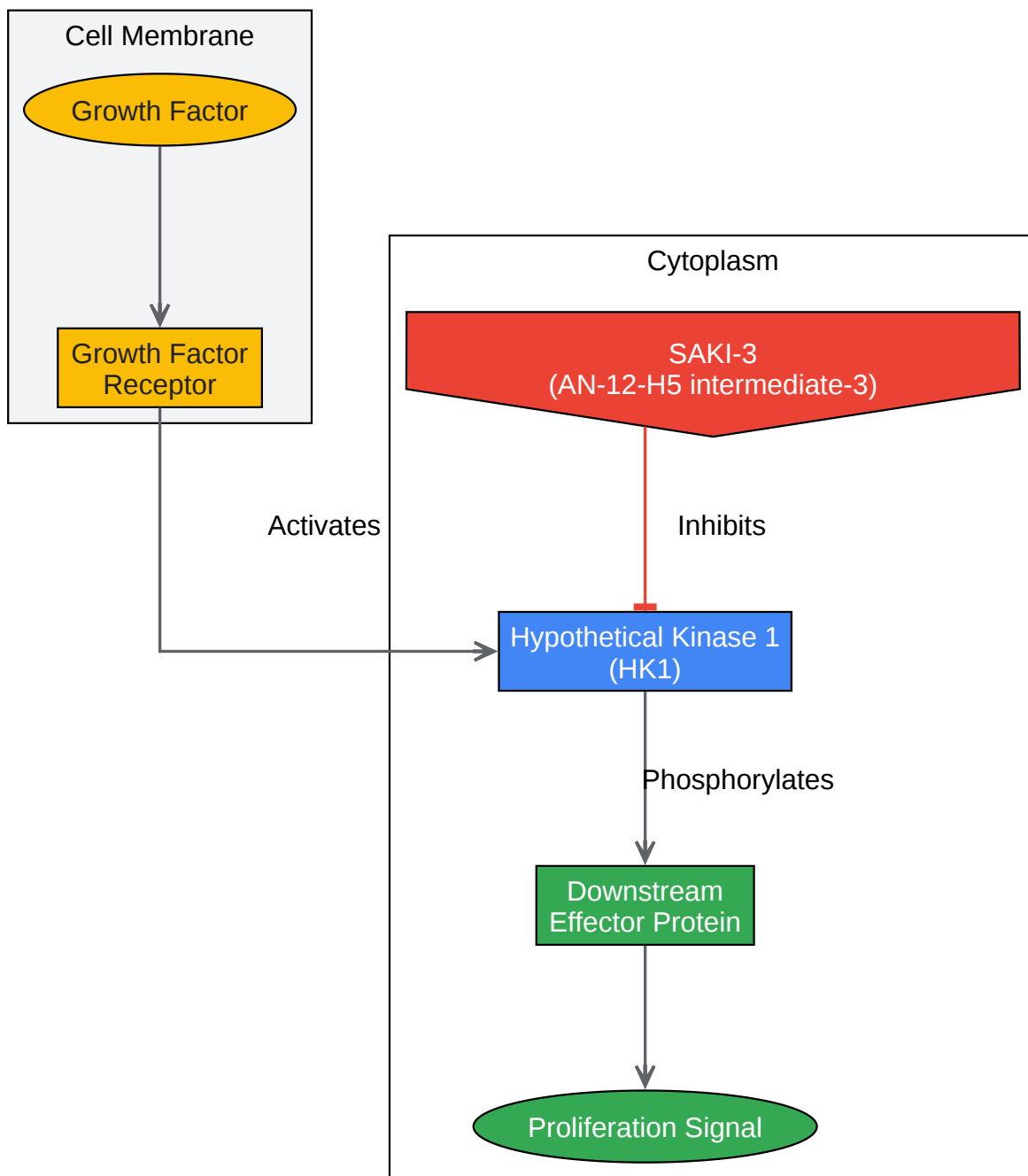
3. Murine Pharmacokinetic Study

- Objective: To determine the key pharmacokinetic parameters of SAKI-3 in a murine model.
- Methodology: Male BALB/c mice were administered a single dose of SAKI-3 at 10 mg/kg via oral gavage. Blood samples were collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration. Plasma was isolated, and the concentration of SAKI-3 was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of SAKI-3

The following diagram illustrates the proposed mechanism of action for SAKI-3 in inhibiting the HK1 signaling cascade, which is believed to contribute to cell proliferation.

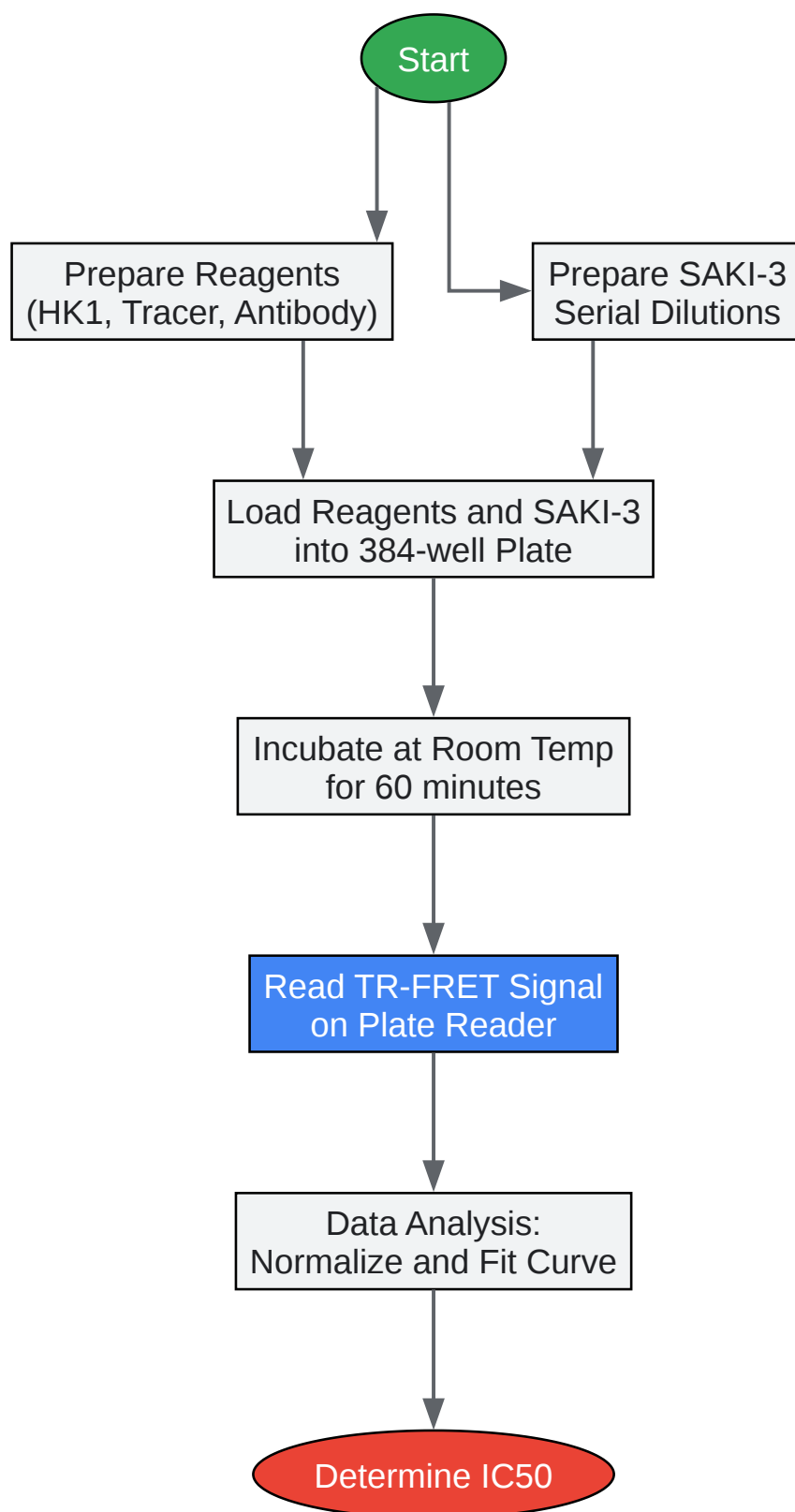


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Caption: Proposed mechanism of SAKI-3 inhibiting the HK1 signaling pathway.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the key steps in the experimental workflow for determining the IC₅₀ of SAKI-3 against the HK1 enzyme.



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Caption: Workflow for the in vitro determination of HK1 IC₅₀.

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